Raunitidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Raunitidine is a histamine-2 receptor antagonist that is commonly used to treat gastrointestinal disorders such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. It is a potent inhibitor of gastric acid secretion and has been found to be effective in reducing the symptoms associated with these conditions.

Aplicaciones Científicas De Investigación

Raunitidine has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating peptic ulcers, Raunitidine, and Zollinger-Ellison syndrome. In addition, raunitidine has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.

Mecanismo De Acción

Raunitidine works by blocking the histamine-2 receptors in the stomach, which reduces the amount of acid produced. This results in a decrease in the symptoms associated with gastrointestinal disorders such as heartburn, indigestion, and stomach pain.

Efectos Bioquímicos Y Fisiológicos

Raunitidine has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In addition, raunitidine has been found to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Raunitidine has a number of advantages for use in lab experiments. It is a potent inhibitor of gastric acid secretion, which makes it useful for studying the effects of acid on the stomach. In addition, raunitidine is relatively inexpensive and widely available. However, there are some limitations to using raunitidine in lab experiments. It can have variable effects on different animal species, which can make it difficult to compare results between studies. In addition, raunitidine can have off-target effects on other histamine receptors, which can complicate the interpretation of results.

Direcciones Futuras

There are a number of future directions for research on raunitidine. One area of interest is its potential use in the treatment of inflammatory bowel disease (IBD). Raunitidine has been found to have anti-inflammatory effects, which makes it a promising candidate for the treatment of IBD. In addition, raunitidine has been studied for its potential use in the prevention of gastric cancer. It has been found to have anti-tumor effects in animal models, which suggests that it may have potential as a chemopreventive agent. Finally, raunitidine has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to have neuroprotective effects in animal models, which suggests that it may have potential as a therapeutic agent for this condition.

Conclusion:

Raunitidine is a histamine-2 receptor antagonist that has a number of potential therapeutic applications. It is a potent inhibitor of gastric acid secretion and has been found to be effective in treating gastrointestinal disorders such as peptic ulcers, Raunitidine, and Zollinger-Ellison syndrome. In addition, raunitidine has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. While there are some limitations to using raunitidine in lab experiments, it remains a promising candidate for further research in a number of areas, including the treatment of IBD, the prevention of gastric cancer, and the treatment of Alzheimer's disease.

Métodos De Síntesis

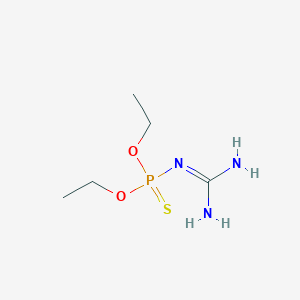

Raunitidine is synthesized by the condensation of 2-cyano-3-methylthiophene with 4-aminobenzimidazole in the presence of a base such as potassium carbonate. This reaction results in the formation of raunitidine as a white crystalline powder.

Propiedades

Número CAS |

14883-83-1 |

|---|---|

Nombre del producto |

Raunitidine |

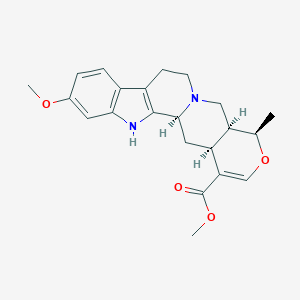

Fórmula molecular |

C22H26N2O4 |

Peso molecular |

382.5 g/mol |

Nombre IUPAC |

methyl (1S,15S,16R,20S)-6-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-15-14-5-4-13(26-2)8-19(14)23-21(15)20(24)9-16(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,16-17,20,23H,6-7,9-10H2,1-3H3/t12-,16+,17+,20+/m1/s1 |

Clave InChI |

KXEMQEGRZWUKJS-OVXHWVBHSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

SMILES canónico |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=CC(=C5)OC |

Sinónimos |

Raunitidine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)

![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)